molecular formula C11H11F4NO B1444033 4-(4-Fluoro-2-(trifluoromethyl)phenyl)morpholine CAS No. 1707392-04-8

4-(4-Fluoro-2-(trifluoromethyl)phenyl)morpholine

Cat. No.: B1444033
CAS No.: 1707392-04-8
M. Wt: 249.2 g/mol
InChI Key: ISYBVXCMYRUZLJ-UHFFFAOYSA-N
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Description

4-(4-Fluoro-2-(trifluoromethyl)phenyl)morpholine is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a morpholine ring attached to a phenyl group, which is further substituted with fluoro and trifluoromethyl groups. The incorporation of fluorine atoms imparts unique chemical and physical properties to the compound, making it of significant interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluoro-2-(trifluoromethyl)phenyl)morpholine typically involves the reaction of 4-fluoro-2-(trifluoromethyl)aniline with morpholine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize by-products. Advanced purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Fluoro-2-(trifluoromethyl)phenyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-(4-Fluoro-2-(trifluoromethyl)phenyl)morpholine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-2-(trifluoromethyl)phenyl)morpholine involves its interaction with specific molecular targets. The presence of fluoro and trifluoromethyl groups enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine
  • 4-(4-Chloro-2-(trifluoromethyl)phenyl)morpholine
  • 4-(4-Methyl-2-(trifluoromethyl)phenyl)morpholine

Comparison: Compared to its analogs, 4-(4-Fluoro-2-(trifluoromethyl)phenyl)morpholine exhibits unique properties due to the presence of the fluoro group. This substitution can significantly influence its chemical reactivity, biological activity, and physical properties, making it distinct and valuable for specific applications.

Biological Activity

4-(4-Fluoro-2-(trifluoromethyl)phenyl)morpholine is a compound of interest due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group and the morpholine moiety contributes to its chemical properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H10F4N
  • CAS Number : 1707392-04-8

The compound features a morpholine ring connected to a phenyl group substituted with a fluorine atom and a trifluoromethyl group, which significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. In vitro studies indicate that it exhibits moderate inhibitory effects on COX-2 activity, suggesting potential anti-inflammatory applications .
  • Cytotoxicity : Preliminary evaluations have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HEK293 (human embryonic kidney cells). The observed IC50 values indicate that the compound may induce apoptosis or inhibit cell proliferation in these cell lines .
  • Molecular Interactions : Molecular docking studies reveal that the trifluoromethyl group enhances binding affinity through halogen bonding interactions with target residues in enzymes. This property is crucial for the compound's selectivity and efficacy .

Biological Activity Data Table

Biological Activity IC50 Value (µM) Target Reference
COX-2 Inhibition10.4Cyclooxygenase-2
Cytotoxicity (MCF-7)18.1Breast cancer cell line
Cytotoxicity (HEK293)24.3Human embryonic kidney cells

Case Studies

Properties

IUPAC Name

4-[4-fluoro-2-(trifluoromethyl)phenyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F4NO/c12-8-1-2-10(9(7-8)11(13,14)15)16-3-5-17-6-4-16/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYBVXCMYRUZLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.